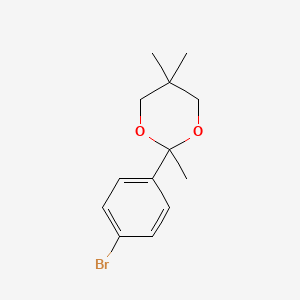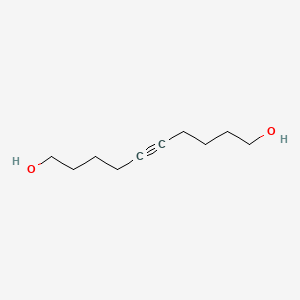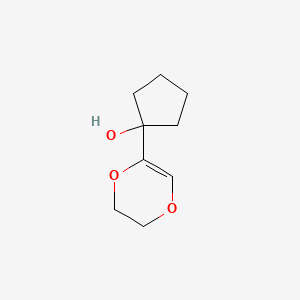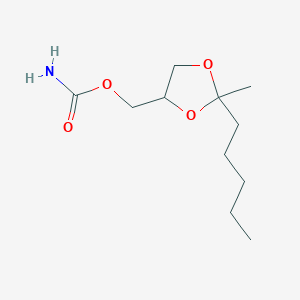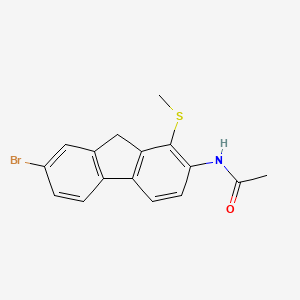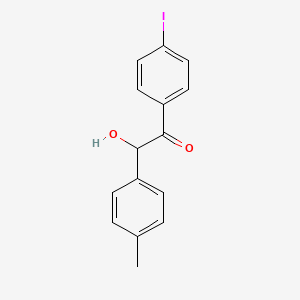
2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one is an organic compound characterized by the presence of hydroxy, iodo, and methyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and 4-methylbenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Hydroxylation: The chalcone intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxy group at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azides, nitriles, or ethers.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-(4-bromophenyl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-1-(4-fluorophenyl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethan-1-one imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propiedades
Número CAS |
106055-00-9 |
|---|---|
Fórmula molecular |
C15H13IO2 |
Peso molecular |
352.17 g/mol |
Nombre IUPAC |
2-hydroxy-1-(4-iodophenyl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13IO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9,14,17H,1H3 |
Clave InChI |
AFQLPOAIZNBAPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


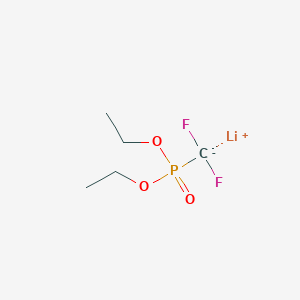
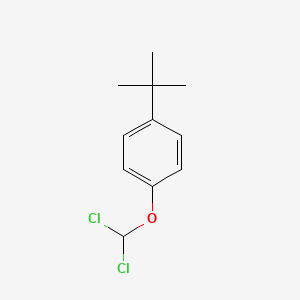
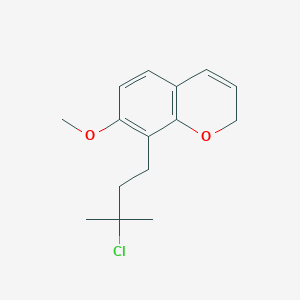
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
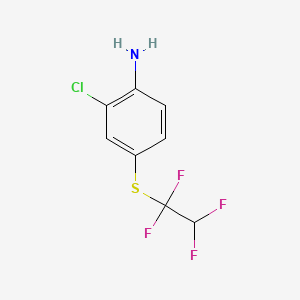
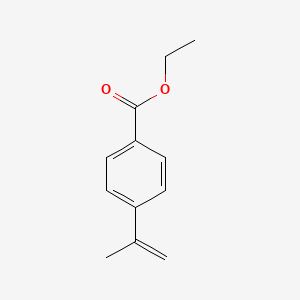
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
